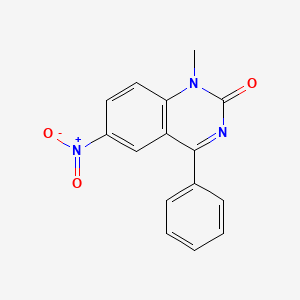![molecular formula C13H15ClN4S B5007657 N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea, also known as CPIPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPIPT is a thiourea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea is not fully understood, but it is believed to involve the modulation of ion channels. This compound has been shown to bind to the intracellular side of the TRPV1 channel, leading to a reduction in channel activity. This results in a decrease in calcium influx and a subsequent reduction in neurotransmitter release. This compound has also been shown to modulate the activity of other ion channels, including TRPV3 and TRPA1, through a similar mechanism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of ion channels, reduction of inflammation, and analgesic properties. This compound has been shown to reduce the release of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. Additionally, this compound has been shown to exhibit analgesic properties in animal models of pain, suggesting its potential use in the treatment of chronic pain conditions.
实验室实验的优点和局限性
One of the primary advantages of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea for use in lab experiments is its specificity for ion channels. This compound has been shown to modulate the activity of specific ion channels, making it a useful tool for studying the physiological effects of these channels. Additionally, this compound has been shown to exhibit low toxicity in animal models, making it a safe compound for use in experimental settings.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in some experimental settings, and may require the use of organic solvents or other methods to improve solubility. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental contexts.
未来方向
There are a number of potential future directions for research on N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea. One area of interest is the development of more potent and selective modulators of ion channels. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different ion channels. Finally, there is potential for the development of novel therapeutics based on the structure of this compound, which may exhibit improved efficacy and reduced side effects compared to current treatments.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 3-chlorophenyl isothiocyanate. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for use in experimental research.
科学研究应用
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea has been the subject of a significant amount of scientific research due to its potential therapeutic applications. One of the primary areas of interest has been its potential use as a modulator of ion channels. This compound has been shown to modulate the activity of a variety of ion channels, including TRPV1, TRPV3, and TRPA1. This makes it a promising candidate for use in the treatment of a range of conditions, including pain, inflammation, and itch.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRUWUWZFXTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)

![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B5007595.png)
![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)

![5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007621.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5007635.png)

![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)